2-Butylaniline
Overview
Description
2-Butylaniline, also known as 2-butylbenzenamine, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where a butyl group is attached to the second position of the benzene ring. This compound is a clear, pale yellow to red-brown liquid with a slight aromatic odor .
Mechanism of Action
Target of Action
2-Butylaniline, also known as o-butyl-aniline or o-aminobutylbenzene , is a chemical compound with the formula C10H15N
Mode of Action
It has been found that 2-tert-butylaniline, a sterically hindered aniline, participates in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . This suggests that this compound may also interact with its targets through similar mechanisms.
Biochemical Pathways
Anilines are known to be involved in various biochemical processes, including the inhibition of autoxidation . In this process, anilines react with peroxy radicals, leading to changes in the oxidation state of the molecules involved .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 14923 and its liquid form , suggest that it may be readily absorbed and distributed in the body.
Result of Action
It is known that anilines can have various effects at the molecular and cellular levels, including the inhibition of enzyme activity and the alteration of cellular redox states .
Biochemical Analysis
Biochemical Properties
2-Butylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can induce the expression of genes associated with antioxidant defense mechanisms, such as glutathione S-transferase. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound can be influenced by environmental factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects are seen. High doses of this compound can lead to severe oxidative damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with its biotransformation by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may be more toxic than the parent compound. These metabolites can interact with other cellular components, affecting metabolic flux and altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can be influenced by its lipophilicity, leading to its accumulation in lipid-rich areas. This localization can affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and contribute to the generation of ROS. The targeting of this compound to specific subcellular compartments can be mediated by post-translational modifications and specific targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylaniline can be synthesized through the alkylation of aniline with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of a butyl halide (e.g., butyl bromide or butyl chloride) to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through catalytic hydrogenation of 2-butyl nitrobenzene. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form 2-butylcyclohexylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: 2-Butylnitrobenzene, 2-Butylnitrosobenzene.
Reduction: 2-Butylcyclohexylamine.
Substitution: 2-Butyl-4-nitroaniline, 2-Butyl-4-sulfonylaniline.
Scientific Research Applications
2-Butylaniline has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in drug development due to its structural similarity to other pharmacologically active anilines.
Industry: It is utilized in the production of polymers, resins, and rubber chemicals.
Comparison with Similar Compounds
2-tert-Butylaniline: Similar in structure but with a tert-butyl group instead of a butyl group.
4-Butylaniline: The butyl group is attached to the fourth position of the benzene ring.
2,5-Di-tert-butylaniline: Contains two tert-butyl groups at the second and fifth positions.
Uniqueness: 2-Butylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the butyl group at the second position provides distinct steric and electronic effects compared to other isomers, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-butylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVUPIFFKAHPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181445 | |
Record name | o-Butyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-85-7 | |
Record name | 2-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2696-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Butyl-aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Butyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-butyl-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of poly(2-butylaniline) in material science?
A: Research suggests promising applications of poly(this compound) (PBA) in material science, particularly in developing advanced composite materials. For instance, PBA has been investigated for its potential to enhance the anticorrosive properties of epoxy coatings. [] Specifically, PBA was combined with hexagonal boron nitride to create processable nanohybrids, which were then incorporated into epoxy coatings. [] The synergistic effect of PBA and hexagonal boron nitride resulted in a significant improvement in the coating's barrier properties and corrosion resistance. [] This finding highlights the potential of PBA-based nanohybrids for developing high-performance coatings for various applications where corrosion protection is crucial.
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